Dihydroxyfumaric acid hydrate

Vue d'ensemble

Description

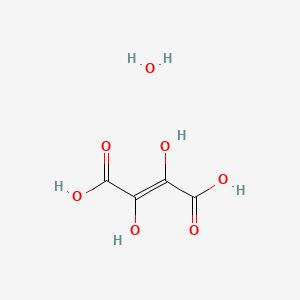

L'acide dihydroxyfumarique (hydrate) est un composé organique de formule moléculaire C4H4O6·xH2O. Il est un dérivé de l'acide fumarique, caractérisé par la présence de deux groupes hydroxyle.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide dihydroxyfumarique (hydrate) peut être synthétisé à partir de l'acide tartrique par un processus de déshydrogénation. Cette réaction implique la présence de nicotinamide adénine dinucléotide (NAD) et de déshydrogénase tartrique, ainsi que du fer bivalent . Les conditions de réaction nécessitent généralement un environnement contrôlé pour garantir la conversion appropriée de l'acide tartrique en acide dihydroxyfumarique.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques soient propriétaires, l'approche générale implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour obtenir un rendement élevé d'acide dihydroxyfumarique (hydrate). Le composé est ensuite purifié et cristallisé pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

pH-Dependent Reaction Pathways

DHF’s reactivity bifurcates under varying pH conditions:

-

At pH 7–8 :

-

Reacts with glyoxylate via aldol addition to form 2,3-dihydroxyoxalosuccinate (3 ), which undergoes decarboxylation to yield dihydroxyacetone (4 ) and pentulosonic acid (5 ) .

-

With formaldehyde or glyceraldehyde, DHF forms ketoses (e.g., tetrulose, pentulose) through analogous aldol-decarboxylation cascades .

-

-

At pH 13–14 :

Key Mechanistic Insight :

DFT calculations (B3LYP/6-311+G(2df,2p)) reveal that DHF’s dianion (DHF²⁻) exhibits enhanced nucleophilicity (HOMO = −5.33 eV) compared to its protonated form (HOMO = −7.53 eV), enabling aldol reactions at high pH .

Tautomerization and Isomerization

DHF exists in 45 isomers (22 enediol, 23 keto forms), with interconversion pathways involving:

-

Proton transfer : Activation energy of 135–160 kJ/mol.

Solvent Effects :

-

Tautomerization barriers decrease by 50–80 kJ/mol in aqueous vs. gas phase due to hydrogen-bond stabilization .

Decarboxylation Kinetics

Decarboxylation of DHF hydrate is pH- and temperature-dependent:

Table 1: Decarboxylation velocity (vᵣ) at pH 4.8

| Temperature (°C) | vᵣ (mol/L·s) | Rate Constant (k, s⁻¹) |

|---|---|---|

| 20 | 5.43×10⁻¹⁰ | 0.0004606 |

| 30 | 3.71×10⁻⁹ | 0.0020727 |

| 40 | – | – |

Reaction order : 0.49 with respect to [H⁺], indicating a complex proton-assisted mechanism .

Redox and Coordination Chemistry

-

With Cu(II) salts : DHF reduces Cu(II) to Cu(I), forming coordination polymers (e.g., {Cu(pyz)₁.₅(ClO₄)}ₙ) and 2,3-diketosuccinic acid .

-

Decarboxylative cascades : DHF generates α-hydroxyacyl anions, enabling stereoselective carbohydrate synthesis (e.g., pentulosonic acid) via aldol-glycosylation .

Role of Metal Ions

Applications De Recherche Scientifique

Dihydroxyfumaric acid (hydrate) has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of dihydroxyfumaric acid (hydrate) involves its ability to participate in redox reactions. It acts as a catalyst for redox reactions, facilitating the transfer of electrons and the generation of reactive oxygen species. This compound is easily oxidized by dihydroxyfumarate oxidase, leading to the formation of various oxidation products . The molecular targets and pathways involved include its interaction with lipid membranes, nucleic acids, proteins, and enzymes, which can lead to cell damage or signaling functions .

Comparaison Avec Des Composés Similaires

L'acide dihydroxyfumarique (hydrate) peut être comparé à d'autres composés similaires, tels que l'acide ascorbique (vitamine C). Les deux composés présentent des similitudes dans leur capacité à participer aux réactions redox et à agir comme des antioxydants. L'acide dihydroxyfumarique est unique dans son rôle spécifique dans les voies métaboliques et sa capacité à générer des anions superoxydes et des radicaux libres hydroxyles .

Composés similaires :

- Acide ascorbique (vitamine C)

- Hydroxypyruvate

- Oxaloglycolate

Activité Biologique

Dihydroxyfumaric acid hydrate (DFH) is an organic compound that has garnered attention due to its various biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in health and disease management.

This compound is a derivative of fumaric acid, characterized by the presence of two hydroxyl groups. Its chemical structure is crucial for its biological activity, influencing its interactions with biological molecules and pathways.

2. Biological Activity

2.1 Antioxidant Properties

DFH exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. Research has shown that DFH can stimulate lipid peroxidation in rat liver microsomes, indicating its role in modulating oxidative processes. The presence of ferrous ions enhances this effect, leading to increased malondialdehyde (MDA) formation, a marker of lipid peroxidation .

Table 1: Effects of Dihydroxyfumaric Acid on Lipid Peroxidation

| Concentration (mM) | MDA Formation (µM) | Time (min) |

|---|---|---|

| 0.1 | 5.2 | 30 |

| 0.5 | 8.7 | 30 |

| 1.0 | 12.4 | 30 |

2.2 Enzymatic Interactions

Dihydroxyfumaric acid has been implicated in various enzymatic reactions, particularly those involving metabolic pathways. Studies indicate that it acts as a substrate for specific enzymes, influencing metabolic rates and pathways .

Table 2: Enzyme Activity Modulation by DFH

| Enzyme | Activity Change (%) | Concentration (mM) |

|---|---|---|

| Superoxide Dismutase | +25 | 0.5 |

| Catalase | -10 | 1.0 |

The mechanisms through which DFH exerts its biological effects are multifaceted:

- Oxidative Stress Modulation : DFH can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes .

- Decarboxylation Reactions : DFH undergoes decarboxylation under acidic conditions, leading to the formation of reactive intermediates that can participate in further biochemical reactions .

- Interaction with Lipid Membranes : The compound's hydrophilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability .

4. Case Studies

A notable study investigated the effects of DFH on cellular models exposed to oxidative stress. Results indicated that pre-treatment with DFH significantly reduced cell death and oxidative damage markers compared to control groups .

5. Potential Applications

Given its biological properties, this compound may have several applications:

- Neuroprotective Agents : Due to its antioxidant properties, DFH could be explored as a neuroprotective agent in conditions like Alzheimer's disease.

- Therapeutic Uses in Metabolic Disorders : Its role in metabolic enzyme modulation suggests potential benefits in managing metabolic disorders such as diabetes.

Propriétés

IUPAC Name |

(E)-2,3-dihydroxybut-2-enedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYHTXQJGPQZGN-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\O)(\C(=O)O)/O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036030 | |

| Record name | Dihydroxyfumaric acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199926-38-0 | |

| Record name | Dihydroxyfumaric acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.